molecular formula C27H40O4 B14785339 (1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one

(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one

Cat. No.: B14785339
M. Wt: 428.6 g/mol
InChI Key: FYASCXLQDJNFAF-UBOJGSDXSA-N
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Description

The compound (1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-20-one is a complex organic molecule with a unique spiro structure. This compound is characterized by multiple chiral centers and a highly intricate molecular framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-20-one typically involves multi-step organic synthesis. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the spiro-oxane ring and the hydroxyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-20-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the spiro-oxane ring or other functional groups.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-20-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-20-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and spiro-oxane ring play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol
  • (1S,2R)-(-)-1-amino-2-indanol

Uniqueness

The uniqueness of (1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-20-one lies in its specific spiro structure and the presence of multiple chiral centers, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

IUPAC Name

(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one

InChI

InChI=1S/C27H40O4/c1-15-5-10-27(30-14-15)16(2)24-22(31-27)13-20-23-19(7-9-26(20,24)4)25(3)8-6-18(28)11-17(25)12-21(23)29/h12,15-16,18-20,22-24,28H,5-11,13-14H2,1-4H3/t15?,16?,18?,19-,20-,22-,23+,24+,25-,26-,27-/m0/s1

InChI Key

FYASCXLQDJNFAF-UBOJGSDXSA-N

Isomeric SMILES

CC1CC[C@]2(C([C@@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C(=O)C=C6[C@@]5(CCC(C6)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4C(=O)C=C6C5(CCC(C6)O)C)C)C)OC1

Origin of Product

United States

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